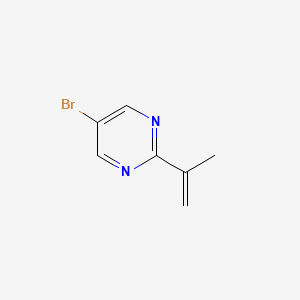

5-溴-2-(丙-1-烯-2-基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-(prop-1-en-2-yl)pyrimidine is a chemical compound with the molecular formula C7H7BrN2 and a molecular weight of 199.05 . It is used in the preparation of alcohol-containing benzothiazoles, which are potent dual-targeting bacterial DNA supercoiling inhibitors .

Synthesis Analysis

The synthesis of pyrimidines involves various methods. One such method involves the rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation . Another method involves the direct metallation of 5-bromopyrimidine with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(prop-1-en-2-yl)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 5-position with a bromine atom and at the 2-position with a prop-1-en-2-yl group .Chemical Reactions Analysis

5-Bromo-2-(prop-1-en-2-yl)pyrimidine undergoes various chemical reactions. For instance, it undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical And Chemical Properties Analysis

5-Bromo-2-(prop-1-en-2-yl)pyrimidine is a solid substance with a molecular weight of 199.05 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用

Here’s a comprehensive analysis of the scientific research applications of 5-Bromo-2-(prop-1-en-2-yl)pyrimidine, focusing on six unique applications:

Synthesis of N-heteroaryl Substituted Derivatives

This compound is used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic and ligand-free Suzuki reaction .

Microwave Assisted Organic Synthesis (MAOS)

It serves as a precursor in MAOS Sonogashira protocol for creating 5-(phenylethynyl)pyrimidine .

Anti-fibrotic Activity

Research has been conducted to investigate the anti-fibrotic activity of compounds derived from this pyrimidine, showing promising results compared to known anti-fibrotic drugs .

Palladium-catalyzed Suzuki-Miyaura Cross-coupling

The compound is utilized in Palladium-catalyzed Suzuki-Miyaura cross-coupling processes , which are pivotal in creating complex organic compounds .

Polyene Cyclization and Stereoselective Aldol Reactions

It acts as a reagent for polyene cyclization and stereoselective aldol reactions , which are fundamental reactions in organic chemistry .

Antitumor Potential

Derivatives of this compound have been synthesized and evaluated for their antitumor potential against different cell lines, showing significant promise as therapeutic agents .

MilliporeSigma - 5-Bromopyrimidine MilliporeSigma - Isopropenylboronic acid pinacol ester MDPI - Synthesis of Novel 2-(Pyridin-2-yl) BMC Chemistry - Synthesis and therapeutic potential of imidazole containing compounds

安全和危害

While specific safety and hazard information for 5-Bromo-2-(prop-1-en-2-yl)pyrimidine was not found, general safety measures for handling similar chemical compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

属性

IUPAC Name |

5-bromo-2-prop-1-en-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c1-5(2)7-9-3-6(8)4-10-7/h3-4H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYTXBRLWHNGBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=NC=C(C=N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(prop-1-en-2-yl)pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{(E)-[(1,3-benzodioxol-5-ylmethyl)imino]methyl}-4-chlorophenol](/img/structure/B2909995.png)

![4-bromo-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2909999.png)

![3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one](/img/structure/B2910001.png)

![1-[1-(3-Phenylpropyl)benzimidazol-2-yl]butan-1-ol](/img/structure/B2910006.png)

![N-[(3-bromophenyl)(cyano)methyl]-4-methyl-2-(5-methylfuran-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2910011.png)

![2-(4-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2910017.png)